molecular formula C18H36O3 B164416 Methyl 17-hydroxyheptadecanoate CAS No. 94036-00-7

Methyl 17-hydroxyheptadecanoate

Cat. No. B164416
CAS RN: 94036-00-7
M. Wt: 300.5 g/mol
InChI Key: UVIQCJHXPJPAOJ-UHFFFAOYSA-N
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Description

Methyl 17-Hydroxyheptadecanoate, also known as Methyl 17-hydroxyheptadecanoate, is a product in the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH) . It has a molecular formula of C18H36O3 and a molecular weight of 300.48 .


Synthesis Analysis

While specific synthesis methods for Methyl 17-Hydroxyheptadecanoate were not found, general methods for the preparation of ester derivatives of fatty acids involve acid-catalyzed esterification and transesterification . These methods use various catalysts such as methanolic hydrogen chloride, methanolic sulfuric acid, boron trifluoride-methanol, and other acidic catalysts .


Molecular Structure Analysis

The molecular structure of Methyl 17-Hydroxyheptadecanoate can be represented by the following SMILES notation: O=C(OC)CCCCCCCCCCCCCCCCO . The InChI representation is: InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 17-Hydroxyheptadecanoate is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

General Applications

Methyl 17-Hydroxyheptadecanoate is a product in the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH) . It is used in various scientific research applications due to its unique chemical properties .

Applications in Medicine

While specific applications of Methyl 17-Hydroxyheptadecanoate in medicine are not directly mentioned in the search results, it’s worth noting that heterocyclic compounds have potential applications as anticancer, anti-inflammatory, antifungal, antibacterial, anti-Alzheimer’s, antiviral, antidiabetic agents, etc . As Methyl 17-Hydroxyheptadecanoate is a type of heterocyclic compound, it may have similar potential applications in medicine.

Applications in Biochemistry

Methyl 17-Hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester and substrate for lactonizing lipase from Pseudomonas nov. sp. 109, a lipase that catalyzes the synthesis of macrocyclic lactones . This suggests that it could be used in biochemical research related to enzyme activity and lipid metabolism.

Applications in Pharmacology

In the field of pharmacology, heterocyclic compounds have attracted substantial interest within the pharmaceutical community . Given that Methyl 17-Hydroxyheptadecanoate is a type of heterocyclic compound, it could potentially be used in pharmacological research and drug development.

Applications in Synthetic Biology

Methyl 17-Hydroxyheptadecanoate is used to facilitate synthetic biology research and development . Synthetic biology involves the design and construction of new biological parts, devices, and systems, as well as the re-design of existing, natural biological systems for useful purposes .

Applications in Chemical Engineering

In the field of chemical engineering, Polyhydroxyalkanoates (PHAs) are polyesters synthesized by microorganisms or via pure chemical synthesis with inherent chemical and physical properties so useful as the single-use and non-biodegradable polymers showing a less environmental impact compared with conventional polymers . As Methyl 17-Hydroxyheptadecanoate is a type of PHA, it could potentially be used in chemical engineering research and development.

Applications in Environmental Science

While specific applications of Methyl 17-Hydroxyheptadecanoate in environmental science are not directly mentioned in the search results, it’s worth noting that synthetic biology, which uses compounds like Methyl 17-Hydroxyheptadecanoate, can contribute to environmental sustainability . For instance, microorganisms can be engineered to produce beneficial chemicals in a more environmentally friendly way than traditional chemical manufacturing methods .

Safety and Hazards

Specific safety data sheets for Methyl 17-Hydroxyheptadecanoate were not found in the search results . Therefore, the exact safety and hazard information is not available.

Mechanism of Action

Target of Action

Methyl 17-Hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester . It is a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 , a lipase that catalyzes the synthesis of macrocyclic lactones . Therefore, the primary target of Methyl 17-Hydroxyheptadecanoate is the lactonizing lipase enzyme.

Mode of Action

The compound interacts with its target, the lactonizing lipase, by serving as a substrate for the enzyme . The enzyme then catalyzes the synthesis of macrocyclic lactones using Methyl 17-Hydroxyheptadecanoate . This interaction results in the production of macrocyclic lactones, a class of compounds known for their diverse biological activities.

Biochemical Pathways

Given its role as a substrate for lactonizing lipase, it is likely involved in the lipid metabolism pathway, specifically in the synthesis of macrocyclic lactones . Macrocyclic lactones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities.

Result of Action

The primary result of Methyl 17-Hydroxyheptadecanoate’s action is the production of macrocyclic lactones . These compounds have various biological activities, including antimicrobial, antifungal, and anticancer effects.

Action Environment

The action, efficacy, and stability of Methyl 17-Hydroxyheptadecanoate can be influenced by various environmental factors. For instance, the activity of the lactonizing lipase, the enzyme that uses Methyl 17-Hydroxyheptadecanoate as a substrate, can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions .

properties

IUPAC Name

methyl 17-hydroxyheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIQCJHXPJPAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531632
Record name Methyl 17-hydroxyheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 17-hydroxyheptadecanoate

CAS RN

94036-00-7
Record name Methyl 17-hydroxyheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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